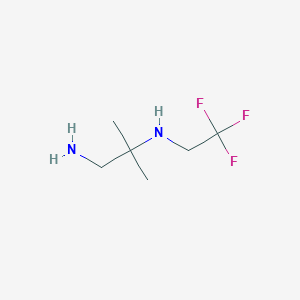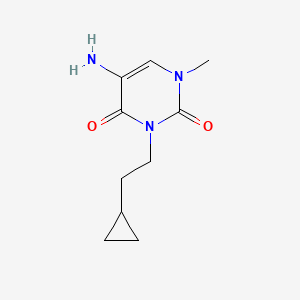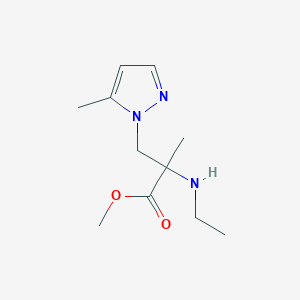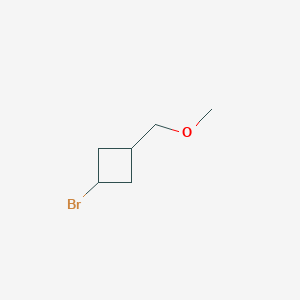
1-Bromo-3-(methoxymethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C6H11BrO. It is a cyclic compound that features a bromine atom and a methoxymethyl group attached to a cyclobutane ring. This compound is of interest due to its unique structural and chemical properties, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethyl)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-(methoxymethyl)cyclobutene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(methoxymethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding cyclobutane derivative.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution Reactions: 3-(Methoxymethyl)cyclobutanol or 3-(Methoxymethyl)cyclobutylamine.
Oxidation Reactions: 3-(Methoxymethyl)cyclobutanone or 3-(Methoxymethyl)cyclobutanoic acid.
Reduction Reactions: 3-(Methoxymethyl)cyclobutane.
Aplicaciones Científicas De Investigación
1-Bromo-3-(methoxymethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the effects of brominated compounds on biological systems.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(methoxymethyl)cyclobutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the methoxymethyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparación Con Compuestos Similares
- 1-Bromo-2-(methoxymethyl)cyclobutane
- 1-Bromo-4-(methoxymethyl)cyclobutane
- 1-Chloro-3-(methoxymethyl)cyclobutane
Uniqueness: 1-Bromo-3-(methoxymethyl)cyclobutane is unique due to the specific positioning of the bromine and methoxymethyl groups on the cyclobutane ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C6H11BrO |
|---|---|
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
1-bromo-3-(methoxymethyl)cyclobutane |
InChI |
InChI=1S/C6H11BrO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3 |
Clave InChI |
CMPKQUWSEFNMME-UHFFFAOYSA-N |
SMILES canónico |
COCC1CC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


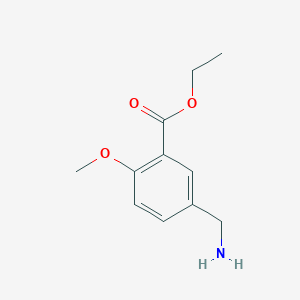
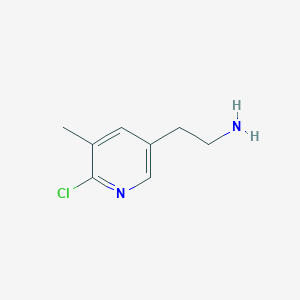
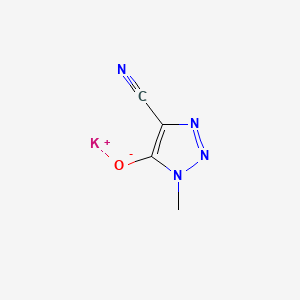
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
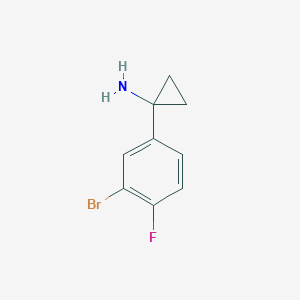

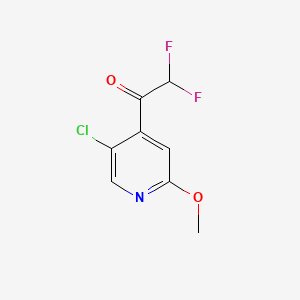
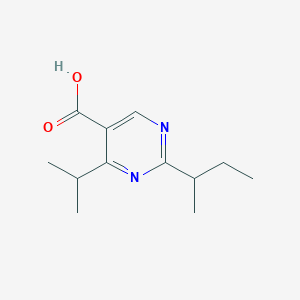
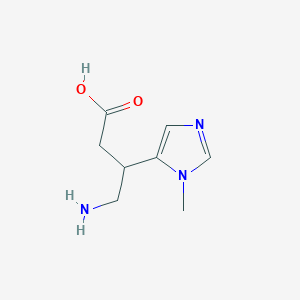
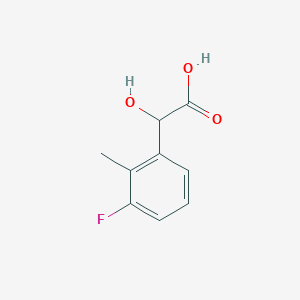
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
